![molecular formula C21H22O3 B5878596 7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5878596.png)
7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with various functional groups, including a 3,5-dimethylphenylmethoxy group, an ethyl group, and a methyl group
Méthodes De Préparation
The synthesis of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the condensation of 3,5-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent methylation. The reaction conditions typically involve refluxing the reaction mixture in a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antioxidant and anti-inflammatory agent. In medicine, it is being explored for its potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative disorders. In industry, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Molecular targets may include enzymes, receptors, and transcription factors that play key roles in these pathways.
Comparaison Avec Des Composés Similaires
7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE can be compared with other chromen-2-one derivatives, such as coumarin and its various substituted analogs. While coumarin itself is known for its anticoagulant properties, the presence of additional functional groups in this compound imparts unique biological activities and potential therapeutic applications. Similar compounds include 4-methylcoumarin, 6-methylcoumarin, and 7-methylcoumarin, each with distinct chemical and biological properties.
Propriétés
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-3-ethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-5-18-15(4)19-7-6-17(11-20(19)24-21(18)22)23-12-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFNFYQIAYFLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC(=C3)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![2-(4-{[(2-METHYL-5-PHENYL-3-FURYL)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5878521.png)
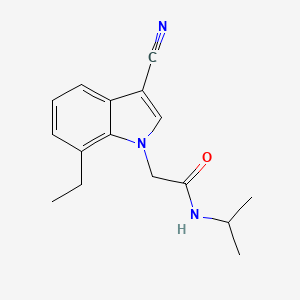

![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
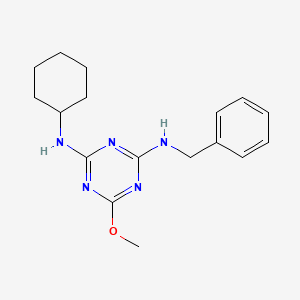
![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
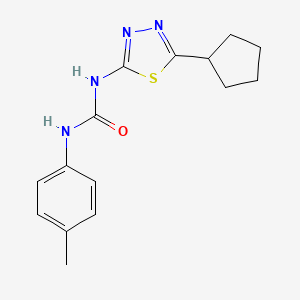
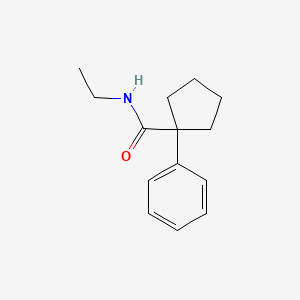
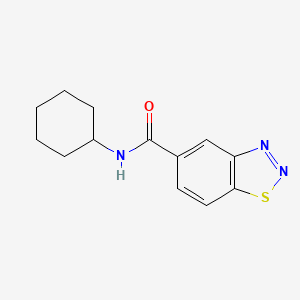
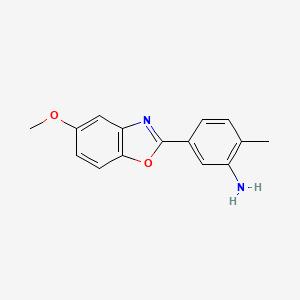
![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)
